

# Evaluating the Selectivity of N-(4-methoxyphenyl)-2-butenamide Against Related Kinase Targets

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Compound of Interest		
Compound Name:	N-(4-methoxyphenyl)-2- butenamide	
Cat. No.:	B374900	Get Quote

This guide provides a comparative analysis of the selectivity profile of the investigational compound **N-(4-methoxyphenyl)-2-butenamide** against a panel of related protein kinases. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the compound's potency and specificity, offering a basis for its further development as a targeted therapeutic agent.

#### **Compound of Interest:**

**N-(4-methoxyphenyl)-2-butenamide** is a novel small molecule inhibitor under investigation for its potential therapeutic applications. Understanding its selectivity is crucial for predicting its efficacy and potential off-target effects.

#### **Quantitative Selectivity Profile**

The inhibitory activity of **N-(4-methoxyphenyl)-2-butenamide** was assessed against a panel of kinases with high homology in their ATP-binding sites. The half-maximal inhibitory concentration (IC50) values were determined to quantify the compound's potency against each kinase.



Target Kinase	IC50 (nM)	Selectivity Ratio (IC50 Off- Target / IC50 Target)
Target Kinase A (Hypothetical)	50	1.0
Related Kinase B	500	10.0
Related Kinase C	1,200	24.0
Related Kinase D	>10,000	>200
Related Kinase E	8,500	170.0

Table 1: Inhibitory Activity of **N-(4-methoxyphenyl)-2-butenamide** against a Panel of Related Kinases. Lower IC50 values indicate higher potency. The selectivity ratio highlights the compound's preference for the primary target.

# Experimental Protocols In Vitro Kinase Inhibition Assay (Radiometric)

The selectivity of **N-(4-methoxyphenyl)-2-butenamide** was determined using a radiometric kinase assay. This method measures the incorporation of radiolabeled phosphate from [y-<sup>32</sup>P]ATP into a substrate peptide by the target kinase.

- Reaction Setup: Kinase reactions were initiated by combining the respective kinase, the substrate peptide, and varying concentrations of N-(4-methoxyphenyl)-2-butenamide in a kinase reaction buffer.
- Initiation: The reaction was started by the addition of [y-32P]ATP.
- Incubation: The reaction mixtures were incubated at 30°C for a specified period, allowing for substrate phosphorylation.
- Termination and Separation: The reaction was stopped, and the radiolabeled substrate was separated from the residual [y-32P]ATP using phosphocellulose paper.
- Quantification: The amount of incorporated radioactivity was measured using a scintillation counter.

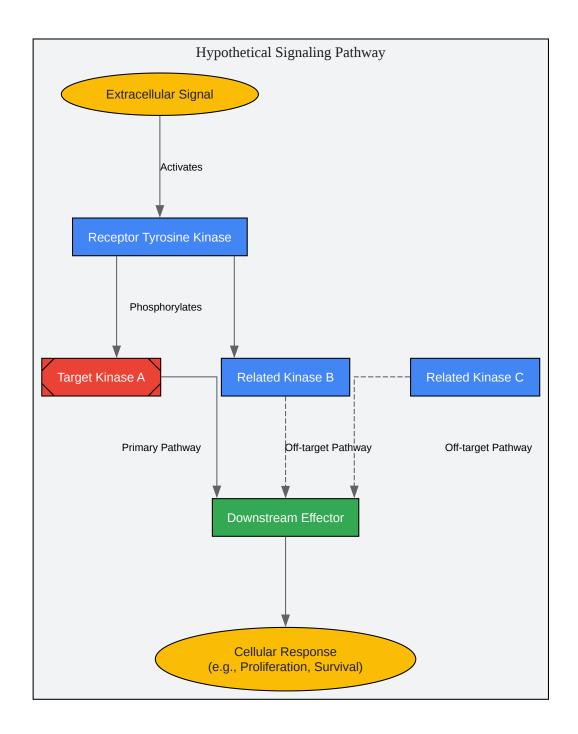


 Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

### **Visualizing Biological and Experimental Context**

To better understand the biological context and the experimental approach, the following diagrams illustrate a hypothetical signaling pathway and the experimental workflow for assessing compound selectivity.

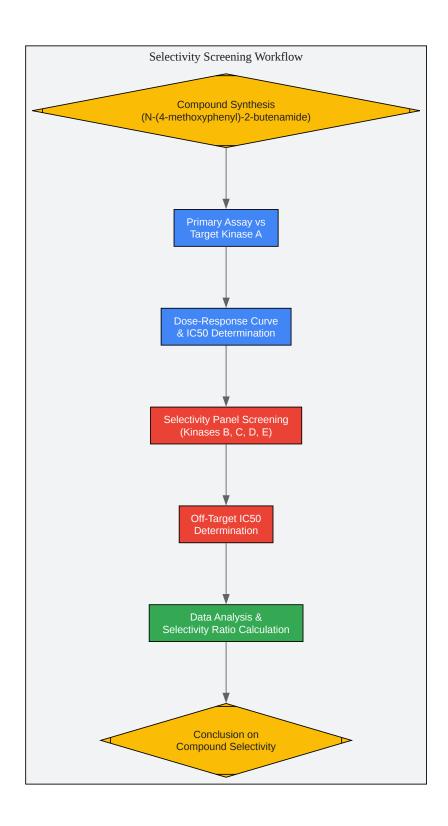




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Caption: Hypothetical signaling cascade involving the primary target and related kinases.





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Caption: Workflow for determining the selectivity profile of a test compound.



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